

Spectroscopic Profile of 2-Chloro-4,7,8-trimethylquinoline: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4,7,8-trimethylquinoline

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **2-chloro-4,7,8-trimethylquinoline**. Due to a lack of publicly available experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally related quinoline derivatives and established spectroscopic principles. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the empirical analysis of this compound. This guide is intended to serve as a foundational resource for the characterization and utilization of **2-chloro-4,7,8-trimethylquinoline** in research and development.

Introduction

2-Chloro-4,7,8-trimethylquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The unique substitution pattern of a chloro group at the 2-position and methyl groups at the 4, 7, and 8-positions is expected to confer distinct chemical and physical properties, influencing its potential biological activity and application in drug development. Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this molecule. This document aims to fill the current data gap by providing a detailed predicted spectroscopic profile and standardized methodologies for its experimental verification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-chloro-4,7,8-trimethylquinoline**. These predictions are derived from the known spectral data of analogous compounds, including 2-chloroquinolines and various methylated quinoline derivatives.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for **2-Chloro-4,7,8-trimethylquinoline**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~7.2 - 7.4	Singlet	-
H-5	~7.6 - 7.8	Doublet	~8.0 - 9.0
H-6	~7.3 - 7.5	Doublet	~8.0 - 9.0
4-CH ₃	~2.5 - 2.7	Singlet	-
7-CH ₃	~2.4 - 2.6	Singlet	-
8-CH ₃	~2.6 - 2.8	Singlet	-

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **2-Chloro-4,7,8-trimethylquinoline**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-2	~150 - 152
C-3	~122 - 124
C-4	~145 - 147
C-4a	~147 - 149
C-5	~125 - 127
C-6	~128 - 130
C-7	~138 - 140
C-8	~130 - 132
C-8a	~146 - 148
4-CH ₃	~18 - 20
7-CH ₃	~16 - 18
8-CH ₃	~14 - 16

Predicted in CDCl₃ at 100 MHz.

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for **2-Chloro-4,7,8-trimethylquinoline**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H stretching (aromatic)	3050 - 3150	Medium
C-H stretching (methyl)	2850 - 3000	Medium
C=N stretching (quinoline)	1600 - 1620	Strong
C=C stretching (aromatic)	1450 - 1580	Medium-Strong
C-Cl stretching	700 - 800	Strong

Predicted Mass Spectrometry Data

Table 4: Predicted Mass-to-Charge Ratios (m/z) for **2-Chloro-4,7,8-trimethylquinoline**

Ion	Predicted m/z	Relative Abundance
$[M]^+$	205	High
$[M+2]^+$	207	~33% of $[M]^+$
$[M-CH_3]^+$	190	Medium
$[M-Cl]^+$	170	Medium

Molecular Formula: $C_{12}H_{12}ClN$, Molecular Weight: 205.68 g/mol .[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following sections provide detailed, generalized protocols for the acquisition of spectroscopic data for solid organic compounds like **2-chloro-4,7,8-trimethylquinoline**.

Synthesis (General Approach)

A definitive, published synthesis for **2-chloro-4,7,8-trimethylquinoline** is not readily available. However, a plausible synthetic route could involve the Vilsmeier-Haack reaction on an appropriately substituted N-arylacetamide, followed by cyclization and chlorination. For instance, a variation of the synthesis used for 2-chloro-8-methyl-3-formylquinoline could be adapted.[\[3\]](#)[\[4\]](#)

NMR Spectroscopy

- Weigh approximately 10-20 mg of the purified solid sample of **2-chloro-4,7,8-trimethylquinoline**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

- ^1H NMR:
 - Spectrometer: 400 MHz or higher.
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse program.
 - Spectral Width: 0 to 220 ppm.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

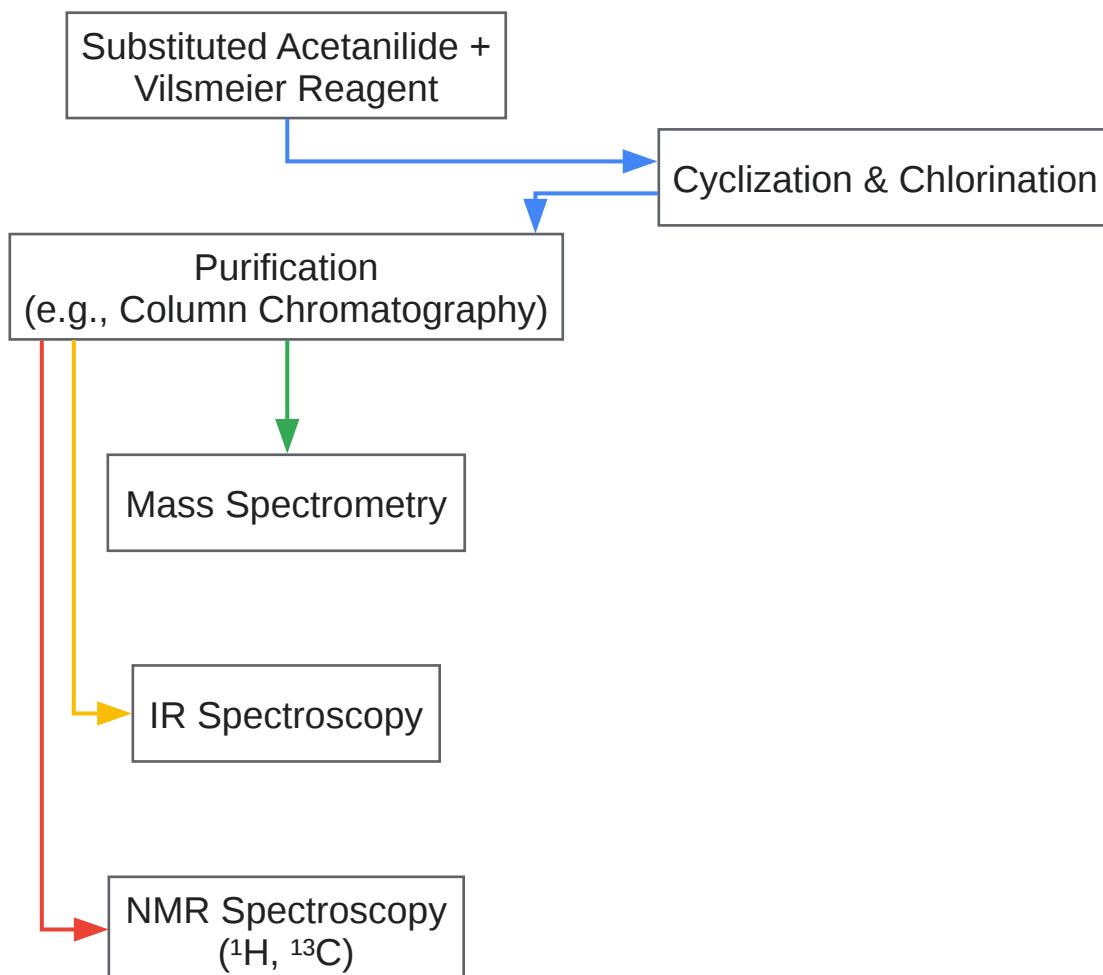
- Dissolve a small amount (a few milligrams) of **2-chloro-4,7,8-trimethylquinoline** in a volatile organic solvent (e.g., dichloromethane or acetone).
- Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Perform a background scan with a clean, empty salt plate for correction.

Mass Spectrometry (MS)

- Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
- Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).
- Use a standard electron ionization energy of 70 eV.
- Acquire the mass spectrum over a mass range of m/z 50-500.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of **2-chloro-4,7,8-trimethylquinoline**.



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Caption: Synthesis and Spectroscopic Analysis Workflow.

Conclusion

While experimental spectroscopic data for **2-chloro-4,7,8-trimethylquinoline** is not currently available in the public domain, this technical guide provides a robust predicted spectroscopic profile and detailed experimental protocols to facilitate its empirical characterization. The presented data and methodologies offer a valuable resource for researchers and scientists engaged in the synthesis, identification, and application of this and related quinoline derivatives. The generation and publication of empirical data are strongly encouraged to validate and refine the predictions outlined in this guide.

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